molecular formula C14H13N5O B12592441 N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea CAS No. 616208-80-1

N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No.: B12592441
CAS No.: 616208-80-1
M. Wt: 267.29 g/mol
InChI Key: OEWXMIKRIPZATK-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both cyanophenyl and dimethylpyrimidinyl groups in its structure suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 4,6-dimethyl-2-aminopyrimidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitrile oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanophenyl and dimethylpyrimidinyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyanophenyl)-N’-(4-methylpyrimidin-2-yl)urea
  • N-(4-Cyanophenyl)-N’-(4,6-dimethylpyridin-2-yl)urea
  • N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea

Uniqueness

N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea is unique due to the specific combination of the cyanophenyl and dimethylpyrimidinyl groups. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

616208-80-1

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

InChI

InChI=1S/C14H13N5O/c1-9-7-10(2)17-13(16-9)19-14(20)18-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H2,16,17,18,19,20)

InChI Key

OEWXMIKRIPZATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)C#N)C

Origin of Product

United States

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